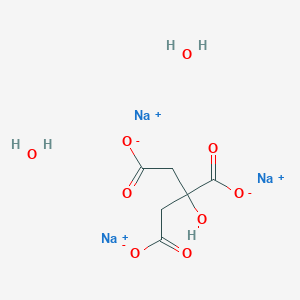

Trisodiumcitrat-Dihydrat

Übersicht

Beschreibung

Sodium citrate dihydrate is the sodium salt of citric acid, appearing as a white, crystalline powder or granular crystals. It is slightly deliquescent in moist air, freely soluble in water, and practically insoluble in alcohol . It has a sour taste similar to citric acid and is commonly used as an alkalinizing agent to neutralize excess acid in the blood and urine .

Wissenschaftliche Forschungsanwendungen

Natriumcitrat-Dihydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Natriumcitrat-Dihydrat wirkt, indem es überschüssige Säure im Blut und Urin neutralisiert und den pH-Wert erhöht. Es chelatiert freie Calciumionen und verhindert so, dass diese Komplexe mit Gewebefaktor und Gerinnungsfaktor VIIa bilden, wodurch die Aktivierung des Gerinnungsfaktors X und die extrinsische Initiation der Gerinnungskaskade gehemmt werden . Dieser Mechanismus macht es zu einem wirksamen Antikoagulans und Alkalisierungsmittel.

Ähnliche Verbindungen:

Zitronensäure: Die Stammverbindung von Natriumcitrat-Dihydrat, die ähnlich als Puffer und Chelatbildner verwendet wird.

Natriumcitrat-Anhydrid: Ähnlich wie Natriumcitrat-Dihydrat, aber ohne Wassermoleküle, wird in ähnlichen Anwendungen verwendet.

Kaliumcitrat: Ein weiteres Citratsalz, das als Alkalisierungsmittel und zur Behandlung von Nierensteinen verwendet wird.

Einzigartigkeit: Natriumcitrat-Dihydrat ist aufgrund seines spezifischen Hydratationszustands einzigartig, der seine Löslichkeit und Reaktivität beeinflusst. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, und seine Rolle als Puffermittel machen es besonders wertvoll in verschiedenen wissenschaftlichen und industriellen Anwendungen .

Wirkmechanismus

Target of Action

Trisodium citrate dihydrate primarily targets calcium ions in the blood . Calcium ions play a crucial role in various physiological processes, including blood clotting. By interacting with these ions, trisodium citrate dihydrate can influence these processes .

Mode of Action

Trisodium citrate dihydrate acts by forming calcium citrate complexes . This is achieved through a process known as chelation, where the citrate ion from the trisodium citrate dihydrate binds to the calcium ions, forming a ring-like complex . This interaction disrupts the availability of calcium ions, thereby influencing processes that depend on these ions .

Biochemical Pathways

The primary biochemical pathway affected by trisodium citrate dihydrate is the blood clotting mechanism . By chelating calcium ions, trisodium citrate dihydrate disrupts the clotting process, as calcium ions are essential for the coagulation cascade . This makes trisodium citrate dihydrate an effective anticoagulant .

Pharmacokinetics

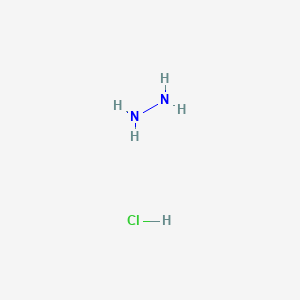

It’s known that citrate can react with hydrochloric acid in the stomach to raise the ph . It is further metabolized to bicarbonate, which then acts as a systemic alkalizing agent, raising the pH of the blood and urine . It also acts as a diuretic and increases the urinary excretion of calcium .

Result of Action

The primary result of trisodium citrate dihydrate’s action is the prevention of blood clotting . By chelating calcium ions, it disrupts the coagulation cascade, preventing the formation of clots . This makes it useful in medical procedures that require anticoagulation, such as certain types of dialysis .

Action Environment

The action of trisodium citrate dihydrate can be influenced by environmental factors. For instance, in dry mixes, due to its low water content, trisodium citrate dihydrate is able to absorb water from the environment while maintaining its excellent flowability . This property also allows it to increase the stability of dry mixes by absorbing moisture from other ingredients and the environment .

Biochemische Analyse

Biochemical Properties

Trisodium citrate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent or acidity regulator, resisting changes in pH . This property is particularly important in maintaining the pH balance in biological systems. Trisodium citrate dihydrate can interact with various enzymes and proteins within the body. For instance, it has been found to enhance the production of a bioactive compound called andrimid, which has significant pharmaceutical potential .

Cellular Effects

The effects of trisodium citrate dihydrate on cells and cellular processes are diverse. It has been used to relieve discomfort in urinary-tract infections, such as cystitis, to reduce the acidosis seen in distal renal tubular acidosis, and can also be used as an osmotic laxative . It influences cell function by neutralizing excess acid in the blood and urine .

Molecular Mechanism

At the molecular level, trisodium citrate dihydrate exerts its effects through various mechanisms. One of the key mechanisms is through the chelation of free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trisodium citrate dihydrate can change over time. For instance, the dehydration processes of trisodium citrate dihydrate were investigated using thermogravimetry (TG), differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). It was found that the temperature of dehydration of trisodium citrate dihydrate was at 430.99 K .

Metabolic Pathways

Trisodium citrate dihydrate is involved in key metabolic pathways. This cycle is essential for the oxidative metabolism of glucose and other simple sugars .

Transport and Distribution

Given its solubility in water , it can be inferred that it is likely to be distributed throughout the body via the bloodstream.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Natriumcitrat-Dihydrat kann synthetisch hergestellt werden, indem Zitronensäure mit Natriumhydroxid oder Natriumcarbonat umgesetzt wird. Die Reaktion beinhaltet typischerweise das Lösen von Zitronensäure in Wasser und das schrittweise Hinzufügen von Natriumhydroxid oder Natriumcarbonat, wobei die Temperatur zwischen 20 und 30 Grad Celsius gehalten wird. Der pH-Wert der Lösung wird auf einen Bereich von 7,5 bis 9,0 eingestellt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Natriumcitrat-Dihydrat durch eine Salzbildungsreaktion gefolgt von einer Lösungsmittel-Kristallisation hergestellt. Der Prozess beinhaltet das Lösen eines Salzbildungsmittels in Wasser, das Hinzufügen von Zitronensäure und die Steuerung der Reaktionstemperatur. Die resultierende Lösung wird dann durch Zugabe eines Lösungsmittel-Aussalzmittels und durch Steuerung der Kristallisationstemperatur zwischen 20 und 75 Grad Celsius kristallisiert .

Arten von Reaktionen:

Komplexbildung: Natriumcitrat-Dihydrat bildet stabile Komplexe mit verschiedenen Metallionen wie Mangan, Kobalt, Nickel und Zink.

Pufferung: Es wirkt als Puffer, der den pH-Wert von Lösungen innerhalb eines bestimmten Bereichs hält.

Neutralisierung: Natriumcitrat-Dihydrat neutralisiert Säuren, wodurch der pH-Wert von Lösungen erhöht wird.

Häufige Reagenzien und Bedingungen:

Komplexbildung: Metallsalze (z. B. Nitrate von Mangan, Kobalt, Nickel und Zink) in Pufferlösungen mit einem pH-Wert von 6.

Neutralisierung: Salzsäure im Magen oder Urin.

Hauptprodukte, die gebildet werden:

Komplexbildung: Metall-Citrat-Komplexe.

Pufferung: Citratpufferlösungen.

Neutralisierung: Bicarbonationen und erhöhter pH-Wert im Blut und Urin.

Vergleich Mit ähnlichen Verbindungen

Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.

Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.

Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.

Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .

Eigenschaften

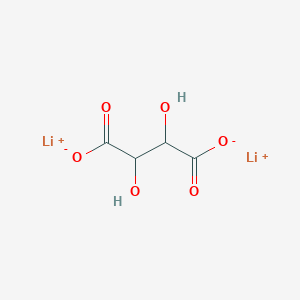

CAS-Nummer |

6132-04-3 |

|---|---|

Molekularformel |

C6H10NaO8 |

Molekulargewicht |

233.13 g/mol |

IUPAC-Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI-Schlüssel |

OAGSFHDUINSAMQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |

Key on ui other cas no. |

6132-04-3 |

Physikalische Beschreibung |

Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |

Verwandte CAS-Nummern |

6132-05-4 6858-44-2 |

Löslichkeit |

Solubility in water, g/100ml: 77 |

Synonyme |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trisodium citrate dihydrate function as a chelator of divalent metal cations?

A1: Trisodium citrate dihydrate acts as a chelating agent by forming stable complexes with divalent metal cations such as Mg2+, Ca2+, Mn2+, Fe2+, and Zn2+ [, ]. The citrate ion's multiple carboxyl and hydroxyl groups can bind to these cations, effectively sequestering them from the surrounding environment.

Q2: What are the downstream effects of trisodium citrate dihydrate's chelating action in biological systems?

A2: In biological systems, trisodium citrate dihydrate's chelation of divalent cations can have various effects. For instance, it can inhibit the production of certain bacteriocins, such as gassericin T, by probiotic bacteria like Lactobacillus gasseri [, ]. This inhibition is concentration-dependent and can be reversed by adding trisodium citrate dihydrate to the media [, ].

Q3: How does the presence of trisodium citrate dihydrate influence the crystallization of calcium carbonate?

A3: Trisodium citrate dihydrate can influence the polymorphism of calcium carbonate crystals. Research shows that adding it during calcium carbonate synthesis using gypsum as a raw material leads to the formation of single calcite calcium carbonate crystals []. This suggests a role in controlling nucleation and crystal growth processes.

Q4: What is the molecular formula and weight of trisodium citrate dihydrate?

A4: The molecular formula of trisodium citrate dihydrate is Na3C6H5O7·2H2O. Its molecular weight is 294.10 g/mol.

Q5: Are there any spectroscopic data available that can be used to characterize trisodium citrate dihydrate?

A5: While specific spectroscopic data from the provided papers aren't detailed, trisodium citrate dihydrate can be characterized using various spectroscopic techniques. These include:

Q6: How does the stability of trisodium citrate dihydrate compare to that of sodium bicarbonate in oral rehydration solutions?

A6: Trisodium citrate dihydrate offers improved stability compared to sodium bicarbonate in oral rehydration solutions [, ]. This enhanced stability translates to a longer shelf-life for ORS formulations containing trisodium citrate dihydrate.

Q7: Can trisodium citrate dihydrate act as a catalyst in organic synthesis?

A7: Yes, trisodium citrate dihydrate has been explored as a catalyst in organic synthesis. For example, it efficiently catalyzes the one-pot pseudo-four component synthesis of fully functionalized pyridine derivatives from aromatic aldehydes, malononitrile, and thiols in aqueous ethanol [].

Q8: What are the advantages of using trisodium citrate dihydrate as a catalyst in this reaction?

A8: Trisodium citrate dihydrate offers several advantages as a catalyst in this reaction, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)